![molecular formula C16H25NSi B14321807 1-[(1-Phenylsilolan-1-yl)methyl]piperidine CAS No. 105705-57-5](/img/structure/B14321807.png)
1-[(1-Phenylsilolan-1-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Phenylsilolan-1-yl)methyl]piperidine is a compound that features a piperidine ring bonded to a phenylsilolan moiety. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The phenylsilolan group introduces silicon into the structure, which can impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Phenylsilolan-1-yl)methyl]piperidine typically involves the reaction of piperidine with a phenylsilolan derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated phenylsilolan under basic conditions . The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is optimized for scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1-Phenylsilolan-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1-Phenylsilolan-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[(1-Phenylsilolan-1-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, while the phenylsilolan group can modulate the compound’s lipophilicity and stability . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler analog without the phenylsilolan group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the piperidine ring.
Silacyclopentane: A silicon-containing five-membered ring without the piperidine moiety.
Uniqueness
1-[(1-Phenylsilolan-1-yl)methyl]piperidine is unique due to the combination of the piperidine ring and the phenylsilolan group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
105705-57-5 |
|---|---|
Molekularformel |
C16H25NSi |
Molekulargewicht |
259.46 g/mol |
IUPAC-Name |
1-[(1-phenylsilolan-1-yl)methyl]piperidine |
InChI |
InChI=1S/C16H25NSi/c1-3-9-16(10-4-1)18(13-7-8-14-18)15-17-11-5-2-6-12-17/h1,3-4,9-10H,2,5-8,11-15H2 |
InChI-Schlüssel |
QOHBOJJYTPHICG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C[Si]2(CCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
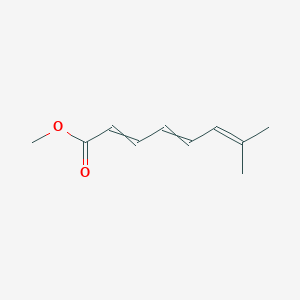
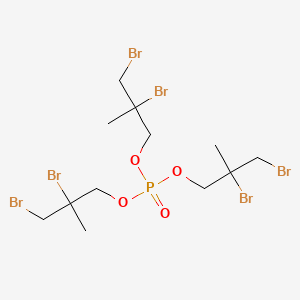
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
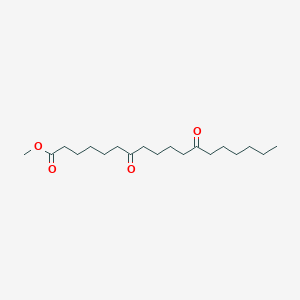
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
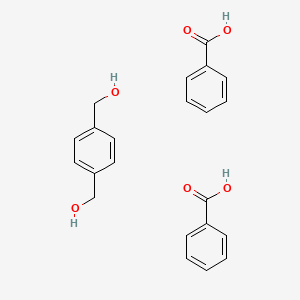
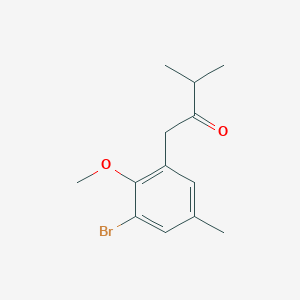

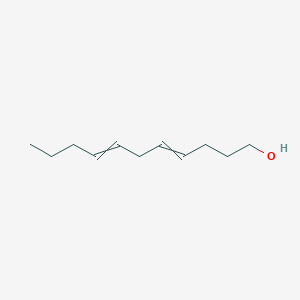
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
